Tolmetin

COX inhibition NSAID selectivity Enzymatic assay

Select Tolmetin for its distinct pharmacological profile: moderate COX-1/2 inhibition (IC50: 0.35/0.82 µM), highest-tier GI ulcerogenic risk per Henry meta-analysis, and safe pediatric hepatic profile vs. aspirin. Ideal positive control for NSAID enteropathy and juvenile arthritis models. Procure high-purity Tolmetin to avoid experimental variability from class-equivalence assumptions.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 26171-23-3
Cat. No. B1215870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolmetin
CAS26171-23-3
SynonymsAnhydrous Tolmetin Sodium
Anhydrous, Tolmetin Sodium
Dihydrate Tolmetin Sodium
McN 2559
McN-2559
McN2559
Sodium Anhydrous, Tolmetin
Sodium, Tolmetin
Tolectin
Tolmetin
Tolmetin Sodium
Tolmetin Sodium Anhydrous
Tolmetin Sodium, Anhydrous
Tolmetin Sodium, Dihydrate
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O
InChIInChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)
InChIKeyUPSPUYADGBWSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.31e-01 g/L

Tolmetin (CAS 26171-23-3) | Pyrrole Acetic Acid NSAID & COX-1/COX-2 Inhibitor for In Vitro & In Vivo Research


Tolmetin (CAS 26171-23-3) is a pyrrole acetic acid derivative belonging to the non-steroidal anti-inflammatory drug (NSAID) class, structurally and mechanistically akin to indomethacin, diclofenac, and sulindac [1][2]. It functions as a potent, orally active, non-selective inhibitor of cyclooxygenase-1 and -2 (COX-1 and COX-2), with reported human enzyme IC50 values of 0.35 µM and 0.82 µM, respectively [3]. Tolmetin is indicated for research applications in inflammation, immunology, and cancer biology, and serves as a key reference standard for validating NSAID mechanisms of action in both in vitro enzymatic assays and in vivo models of pain and inflammation .

Why Tolmetin (CAS 26171-23-3) Cannot Be Readily Substituted by Indomethacin, Diclofenac, or Ibuprofen in Research


Despite belonging to the same acetic acid NSAID class, tolmetin exhibits a distinct combination of pharmacological and toxicological properties that preclude simple interchangeability with its closest analogs, indomethacin and diclofenac [1]. These differences manifest across multiple dimensions: enzyme inhibition potency, selectivity for COX-1 versus COX-2, human gastrointestinal (GI) risk profile, and even unexpected secondary pharmacology (e.g., IL-8 inhibition) [2]. Furthermore, unique clinical differentiators—such as a specific pediatric hepatic safety advantage over aspirin and a distinct central nervous system (CNS) side-effect profile relative to indomethacin—underscore that tolmetin is not a 'me-too' NSAID but a chemically and pharmacologically discrete entity [3][4]. Consequently, research protocols and procurement decisions predicated on assuming class equivalence risk introducing significant experimental variability and invalidating comparative analyses.

Quantitative Differentiation of Tolmetin (CAS 26171-23-3) vs. Indomethacin, Diclofenac, and Aspirin: Head-to-Head Data for Procurement


COX-1 vs. COX-2 Inhibitory Potency and Selectivity: Tolmetin Compared to Indomethacin and Diclofenac

Tolmetin demonstrates a distinct COX inhibition profile when directly compared to indomethacin and diclofenac in human enzyme assays. While indomethacin is a significantly more potent inhibitor of both COX-1 (IC50 = 18 nM) and COX-2 (IC50 = 26 nM) , tolmetin's COX-1 potency (IC50 = 0.35 µM, or 350 nM) and COX-2 potency (IC50 = 0.82 µM) are substantially weaker, making it a useful tool for studying partial or less potent COX blockade [1]. Importantly, a head-to-head selectivity analysis revealed that tolmetin exhibits a COX-1 selectivity ratio (COX-1/-2) of 1.70, which is higher than that of diclofenac (1.66) and similar to ketorolac (1.70), indicating a stronger preference for COX-1 inhibition compared to diclofenac under these assay conditions [2].

COX inhibition NSAID selectivity Enzymatic assay

Interleukin-8 (IL-8) Inhibition: A Secondary Pharmacological Differentiator vs. Diclofenac, Indomethacin, and Ibuprofen

Beyond COX inhibition, tolmetin exhibits measurable activity against Interleukin-8 (IL-8), a key pro-inflammatory chemokine. Comparative data from a standardized bioassay panel reveals that tolmetin inhibits IL-8 with an IC50 of 90 nM . This value is significantly weaker (higher IC50) than that of diclofenac (IC50 = 8.0 nM) but notably more potent (lower IC50) than both indomethacin (IC50 = 50 nM) and (R)-(-)-ibuprofen (IC50 = 50 nM) .

IL-8 inhibition Chemokine Off-target pharmacology

Adult Rheumatoid Arthritis: Comparable Efficacy to Indomethacin with Lower CNS Side-Effect Incidence

In a double-blind crossover clinical study involving 22 patients with active chronic rheumatoid arthritis, tolmetin (1400 mg daily) demonstrated comparable efficacy to indomethacin (150 mg daily) [1][2]. Review-level analysis confirms this equipotency at a dose ratio of approximately 9.3:1 (tolmetin:indomethacin), noting that tolmetin 1200-1600 mg daily is comparable in effectiveness to about one-eighth its dose of indomethacin [3]. Critically, while efficacy was equivalent, the incidence of central nervous system (CNS) adverse reactions was lower in patients receiving tolmetin compared to those taking indomethacin [4][5].

Rheumatoid arthritis Efficacy comparison CNS adverse events

Juvenile Rheumatoid Arthritis (JRA): Hepatic Safety Advantage Over Aspirin

A 12-week double-blind trial in 107 patients with juvenile rheumatoid arthritis (JRA) directly compared tolmetin sodium to aspirin. The study found that tolmetin and aspirin had equal anti-inflammatory and analgesic effects in the treatment of JRA [1][2]. However, a key differentiator was the hepatic safety profile: elevations of transaminase values attributed to aspirin were not found in patients treated with tolmetin [1][2].

Juvenile rheumatoid arthritis Pediatric Hepatotoxicity Transaminase

Pharmacokinetic Profile: Rapid Absorption and Biphasic Elimination Half-Life

Tolmetin exhibits a distinct pharmacokinetic profile characterized by rapid oral absorption, with peak plasma concentrations attained within 30-60 minutes [1]. It undergoes biphasic elimination, consisting of a rapid initial half-life of 1-2 hours followed by a slower terminal half-life of approximately 5 hours [1][2]. Tolmetin is highly bound (99%) to serum proteins and has a fairly low apparent volume of distribution [1]. This profile is generally shorter than that of many other NSAIDs (e.g., naproxen's half-life is 12-17 hours), necessitating more frequent dosing in vivo and allowing for faster washout in experimental settings.

Pharmacokinetics Half-life Bioavailability Protein binding

Gastrointestinal (GI) Safety Ranking: Tolmetin vs. Ibuprofen, Diclofenac, and Indomethacin

A collaborative meta-analysis of 12 controlled epidemiological studies ranked individual NSAIDs by their relative risk of serious gastrointestinal complications. Using ibuprofen as the reference (lowest risk), the study found that tolmetin ranked among the drugs associated with the highest risk for GI complications, alongside azapropazone, ketoprofen, and piroxicam [1]. In contrast, diclofenac was associated with a lower risk, and indomethacin occupied an intermediate risk position [1]. The pooled relative risk for tolmetin was significantly greater than 1.0 compared to ibuprofen [1].

Gastrointestinal toxicity Safety ranking Meta-analysis

Optimal Research and Industrial Applications for Tolmetin (CAS 26171-23-3) Based on Quantitative Evidence


Use as a Reference Standard for Non-Selective, Moderate-Potency COX Inhibition

Given its well-characterized human COX-1 (IC50 = 0.35 µM) and COX-2 (IC50 = 0.82 µM) inhibitory profile [1], tolmetin is optimally utilized as a reference compound or positive control in enzymatic assays where moderate, non-selective COX blockade is desired. Its ~2.3-fold selectivity for COX-1 over COX-2 [1] makes it distinct from more balanced inhibitors like ibuprofen. Researchers screening novel compounds for COX inhibition can use tolmetin to establish a baseline for a non-selective, but not ultra-potent, NSAID phenotype, contrasting with high-potency inhibitors like indomethacin (COX-1 IC50 = 18 nM) .

In Vivo Model of NSAID-Induced Gastropathy Requiring a High-Risk Comparator

The meta-analysis by Henry et al. (1996) places tolmetin in the highest tier of GI risk among NSAIDs [2]. This evidence makes tolmetin an ideal compound for establishing positive control groups in rodent models of NSAID-induced gastric ulceration and intestinal permeability. For investigators studying the efficacy of gastroprotective agents or formulations designed to mitigate NSAID enteropathy, using tolmetin as the challenge agent provides a robust and literature-supported baseline of high ulcerogenic potential, which is quantifiably greater than that of ibuprofen or diclofenac [2].

Pediatric Inflammatory Disease Modeling with Reduced Hepatic Confounding

In preclinical research focused on juvenile idiopathic arthritis (JIA) or other pediatric inflammatory conditions, tolmetin offers a unique experimental advantage. Clinical data demonstrate that tolmetin provides anti-inflammatory efficacy equivalent to high-dose aspirin in children, but without the associated elevations in serum transaminases [3][4]. For in vivo studies in juvenile animal models where drug-induced hepatotoxicity is a confounding endpoint (e.g., evaluating novel hepatoprotective strategies or studying disease progression in models with baseline hepatic stress), tolmetin allows researchers to isolate the effects of inflammation from the confounding variable of aspirin-induced liver enzyme changes.

Analytical Chemistry: Procurement of a High-Purity Reference Standard for Method Development

For analytical chemists developing and validating methods for NSAID detection and quantification (e.g., HPLC, LC-MS/MS) in biological matrices or environmental samples, procuring high-purity tolmetin is essential. Its unique chemical structure and specific chromatographic retention time distinguish it from other acetic acid derivatives like indomethacin and diclofenac [5]. Given its availability as an analytical standard , tolmetin is procured for use as a certified reference material to ensure method accuracy, linearity, and specificity, particularly in forensic toxicology or pharmaceutical quality control assays where precise differentiation among multiple NSAIDs is legally and scientifically mandated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolmetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.